molecular formula C18H16N6O2 B2967562 N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 2034549-83-0

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B2967562
CAS RN: 2034549-83-0
M. Wt: 348.366
InChI Key: XMFISXJBZQTOEQ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as aralkylamines . It is a part of a series of novel small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N - (pyridin-2-yl)furan-2-carboxamide, and treatment of the latter with excess P 2 S 5 in anhydrous toluene afforded the corresponding carbothioamide which was oxidized with potassium ferricyanide in alkaline medium to 2- (furan-2-yl)[1,3]thiazolo[4,5- b ]pyridine .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In these molecules, the dihedral angle between furan and pyridine rings is significant .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound, which in turn was converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the yield of a similar compound was 42%, off-white crystals, mp 202–203°C. The 1 H NMR spectrum (CDCl 3), δ, ppm: 6.61 d.d (1H, 4′-H, J = 3.5, 3.3 Hz), 7.21 t (1H, 6-H, J = 6.5 Hz), 7.42 d (1H, 3′-H, J = 3.3 Hz), 7.66 d (1H, 7-H, J = 7.5 Hz), 7.72 d (1H, 5′-H, J = 1.5 Hz), 8.55 d (1H, 5-H, J = 4.8 Hz) .

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For example, they have been synthesized as novel CDK2 targeting compounds. The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .

Safety and Hazards

The safety and hazards of similar compounds have been studied. For instance, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells. The results indicate that the compounds are nontoxic to human cells .

Future Directions

The future directions of research on similar compounds could involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential . There is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .

properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c1-11-9-12(2)24-18(21-11)22-16(23-24)17(25)20-10-13-5-3-7-19-15(13)14-6-4-8-26-14/h3-9H,10H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFISXJBZQTOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)NCC3=C(N=CC=C3)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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